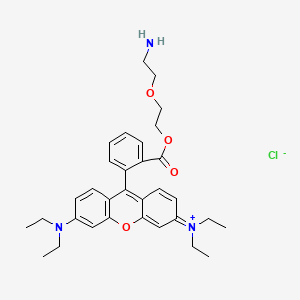

Rhodamine B PEG2-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H40ClN3O4 |

|---|---|

Molecular Weight |

566.1 g/mol |

IUPAC Name |

[9-[2-[2-(2-aminoethoxy)ethoxycarbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride |

InChI |

InChI=1S/C32H40N3O4.ClH/c1-5-34(6-2)23-13-15-27-29(21-23)39-30-22-24(35(7-3)8-4)14-16-28(30)31(27)25-11-9-10-12-26(25)32(36)38-20-19-37-18-17-33;/h9-16,21-22H,5-8,17-20,33H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

BGFAOKRTFBNDRA-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCOCCN.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Properties and Methodologies of Rhodamine B PEG2-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of Rhodamine B PEG2-NH2, a fluorescent probe widely utilized in biomedical research and drug development. The document outlines its excitation and emission properties, details experimental protocols for its spectroscopic analysis, and illustrates a typical workflow for its application in bioconjugation.

Core Spectroscopic Data

Rhodamine B and its derivatives are known for their bright fluorescence and photostability. The introduction of a polyethylene glycol (PEG) linker with a terminal amine group (PEG2-NH2) enhances water solubility and provides a reactive moiety for conjugation to biomolecules without significantly altering the core photophysical properties of the Rhodamine B fluorophore. The spectral properties are solvent-dependent, a crucial consideration for experimental design.

| Property | Wavelength (nm) | Solvent/Condition | Reference |

| Excitation Maximum | ~544 - 570 | Various | [1][][3][4][5] |

| 546 | General | ||

| 553 | Methanol | ||

| 550 | Ethanol | ||

| ~570 | General | ||

| Emission Maximum | ~567 - 627 | Various | |

| 567 | General | ||

| 627 | Methanol | ||

| 570 | Ethanol | ||

| ~590 | General | ||

| 595 | General | ||

| 576 | General |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

1. Materials and Reagents:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, methanol, phosphate-buffered saline)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

2. Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. A typical concentration is in the low micromolar range.

-

The absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

-

Set the excitation and emission slit widths. A common setting is 5 nm.

4. Measurement of Emission Spectrum:

-

Fill a quartz cuvette with the this compound solution.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set a fixed excitation wavelength (e.g., 550 nm).

-

Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

5. Measurement of Excitation Spectrum:

-

Set a fixed emission wavelength at the peak of the previously measured emission spectrum (e.g., 575 nm).

-

Scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

6. Data Analysis:

-

The wavelength at which the maximum intensity is observed in the emission scan is the emission maximum (λem).

-

The wavelength at which the maximum intensity is observed in the excitation scan is the excitation maximum (λex).

-

It is advisable to correct the spectra for instrument-specific variations in lamp intensity and detector response.

Application Workflow: Bioconjugation of this compound

This compound is frequently used to fluorescently label biomolecules, such as proteins or antibodies, for imaging and tracking studies. The terminal amine group allows for covalent linkage to various functional groups on the target molecule. A common application is in targeted drug delivery research.

Signaling Pathway Illustration: Targeted Cellular Imaging

Once conjugated to a targeting ligand (e.g., an antibody specific to a cancer cell receptor), the this compound probe can be used to visualize and track the internalization of the ligand into the cell. This is a critical step in the development of targeted drug delivery systems.

References

Molar Extinction Coefficient of Rhodamine B PEG2-NH2 in Phosphate-Buffered Saline (PBS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The molar extinction coefficient of Rhodamine B is solvent-dependent. Below is a summary of reported values for Rhodamine B in different solvents. It is important to note that while values are often measured in aqueous buffers like PBS, specific values for Rhodamine B PEG2-NH2 are not consistently reported. Researchers should experimentally determine this value for their specific conjugate and buffer conditions.

| Compound | Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| Rhodamine B | Ethanol | 542.8 nm | 106,000 cm⁻¹M⁻¹[1] |

| NHS-Rhodamine | - | 555 nm | 80,000 M⁻¹cm⁻¹[2] |

| Rhodamine B | Methanol | - | 106,000 cm⁻¹M⁻¹ |

Values for Rhodamine B are typically measured in ddH₂O or PBS, though specific coefficients in these solvents are not always explicitly stated in general datasheets.

Theoretical Background: The Beer-Lambert Law

The determination of the molar extinction coefficient (ε) is governed by the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. The mathematical formulation of the Beer-Lambert Law is:

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar extinction coefficient in units of L·mol⁻¹·cm⁻¹

-

c is the concentration of the absorbing species in mol·L⁻¹

-

l is the path length of the cuvette in cm (typically 1 cm)

The molar extinction coefficient is a unique physical constant for a given substance at a specific wavelength, representing its ability to absorb light.

Experimental Protocol for Determining the Molar Extinction Coefficient of this compound in PBS

This section details the methodology to experimentally determine the molar extinction coefficient of this compound in PBS.

3.1. Materials and Equipment

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-precision analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.2. Procedure

Step 1: Preparation of a Stock Solution

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of PBS to prepare a stock solution of a specific molar concentration. It is advisable to prepare a concentrated stock solution (e.g., 1 mM) from which serial dilutions will be made.

Step 2: Preparation of Serial Dilutions

-

Perform a series of dilutions from the stock solution using PBS to obtain a range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM, 20 µM).

-

Ensure thorough mixing of each dilution.

Step 3: Spectrophotometric Measurement

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the maximum absorbance wavelength (λmax) of this compound in PBS.

-

Use a cuvette filled with PBS as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared dilutions at the determined λmax.

3.3. Data Analysis

-

Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis.

-

Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert Law.

-

The slope of the linear regression line will be equal to the product of the molar extinction coefficient (ε) and the path length (l).

-

Calculate the molar extinction coefficient using the following formula:

ε = Slope / l

Since the path length (l) is typically 1 cm, the slope of the line is equal to the molar extinction coefficient.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for determining the molar extinction coefficient.

Caption: Logical relationship of variables in the Beer-Lambert Law.

References

Chemical structure and synthesis of Rhodamine B PEG2-NH2.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and properties of Rhodamine B PEG2-NH2, a fluorescent linker molecule increasingly utilized in advanced biomedical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a heterobifunctional molecule that incorporates the fluorescent dye Rhodamine B, a short polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique combination of moieties imparts valuable characteristics for bioconjugation and cellular imaging.

The core structure consists of the xanthene scaffold of Rhodamine B, which is responsible for its bright orange-red fluorescence. Attached to the carboxyl group of the Rhodamine B core is a discrete PEG linker composed of two ethylene glycol units (PEG2). This PEG linker enhances the water solubility of the molecule and provides a flexible spacer arm.[1][2] The linker terminates in a primary amine (-NH2) group, which serves as a reactive handle for conjugation to various biomolecules.

A visual representation of the chemical structure is provided below:

References

Rhodamine B PEG2-NH2: A Technical Guide for Live-Cell Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodamine B PEG2-NH2 is a fluorescent probe with potential for live-cell imaging applications. Its core structure, Rhodamine B, is a well-established fluorophore known for its brightness and cell permeability, often accumulating in mitochondria. The addition of a short polyethylene glycol (PEG) linker with a terminal amine group (PEG2-NH2) is intended to enhance hydrophilicity and provide a reactive site for conjugation to biomolecules. However, a comprehensive evaluation of its suitability for live-cell imaging requires a detailed analysis of its photophysical properties, cytotoxicity, and performance under experimental conditions. This guide provides a technical overview of this compound, summarizing available data, outlining key experimental considerations, and offering protocols to aid researchers in its effective application. While specific quantitative data for this particular derivative is limited, this guide draws upon information from the parent Rhodamine B molecule and the known effects of PEGylation to provide a thorough assessment.

Introduction to Rhodamine B and PEGylation

Rhodamine B is a cationic xanthene dye widely used in various biological applications due to its favorable photophysical properties, including a high quantum yield and good photostability.[1] Its ability to permeate cell membranes leads to its common use as a stain for cellular structures, with a notable tendency to accumulate in mitochondria due to their negative membrane potential.

PEGylation, the covalent attachment of PEG chains to molecules, is a common strategy in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of the modified substance. Even short PEG linkers can increase hydrophilicity, potentially reducing non-specific binding and aggregation. The terminal amine group on this compound provides a versatile handle for conjugation to proteins, antibodies, or other molecules of interest, enabling targeted imaging applications.

Photophysical Properties

| Property | Rhodamine B (in Water) | Rhodamine B (in Ethanol) | This compound (Expected) |

| Maximum Absorption (λ_abs) | ~554 nm | ~556 nm | ~570 nm |

| Maximum Emission (λ_em) | ~575 nm | ~578 nm | ~595 nm |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ | Similar to Rhodamine B |

| Quantum Yield (Φ) | 0.31[2] | 0.49 - 0.70 | Likely similar to Rhodamine B in aqueous environments |

| Photostability | Moderate; subject to photobleaching | Moderate to High | Potentially slightly enhanced due to PEG linker |

Data for Rhodamine B is compiled from various sources. The values for this compound are estimations based on the parent molecule and the expected minimal impact of a short PEG linker.

Cytotoxicity and Biocompatibility

A critical consideration for any probe used in live-cell imaging is its potential for cytotoxicity. While Rhodamine B itself is reported to have low cytotoxicity at concentrations typically used for imaging (up to 30 µM), some of its derivatives have shown significant toxicity, even at nanomolar concentrations.[3] The cytotoxicity of this compound has not been specifically reported, and therefore, it is imperative to perform cytotoxicity assays for each cell line and experimental condition.

The addition of a PEG linker is generally associated with improved biocompatibility. It can shield the molecule from interactions with cellular components, potentially reducing its toxicity. However, this effect is dependent on the length of the PEG chain and the nature of the core molecule.

Experimental Considerations for Live-Cell Imaging

Phototoxicity

A major challenge with many fluorescent dyes, including rhodamines, is phototoxicity. Upon excitation with light, these molecules can generate reactive oxygen species (ROS) that can damage cellular components and compromise cell health, leading to artifacts in imaging data.[4] Strategies to mitigate phototoxicity include:

-

Minimizing exposure: Use the lowest possible excitation light intensity and the shortest exposure times.

-

Using ROS scavengers: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help to quench ROS.

-

Choosing less phototoxic derivatives: "Gentle Rhodamines" have been developed with modifications to reduce ROS generation.[4] While the phototoxic potential of this compound is unknown, it should be a key parameter to evaluate.

Cellular Uptake and Localization

Rhodamine B is known to accumulate in mitochondria. The PEG2-NH2 modification may influence its cellular uptake and subcellular localization. The increased hydrophilicity could potentially alter its membrane permeability and interaction with intracellular compartments. Therefore, co-localization studies with known organelle markers are recommended to confirm the localization of this compound in the cell type of interest.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in live-cell imaging and cytotoxicity assessment. Optimization for specific cell types and experimental goals is crucial.

Live-Cell Staining and Imaging Protocol

This protocol is a starting point for staining and imaging live cells with this compound using confocal microscopy.

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides appropriate for microscopy and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (a starting range of 100 nM to 5 µM is recommended for initial optimization).

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. Incubation time should be optimized to achieve sufficient signal with minimal background.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells on a confocal microscope equipped with appropriate lasers and filters for Rhodamine B (e.g., excitation at ~561 nm and emission collection at ~580-650 nm).

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.

-

Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a period relevant to your imaging experiments (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate until the formazan crystals are fully dissolved.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Diagrams

Caption: A simplified representation of the this compound structure.

Caption: A typical experimental workflow for live-cell imaging.

Caption: The mechanism of phototoxicity induced by fluorescent dyes.

Conclusion

This compound holds promise as a tool for live-cell imaging, combining the favorable fluorescence of Rhodamine B with the biocompatibility and conjugation potential afforded by the PEG-amine linker. However, the lack of specific quantitative data for this derivative necessitates a careful and thorough evaluation by the end-user. Researchers should prioritize the characterization of its photophysical properties, cytotoxicity, and subcellular localization within their specific experimental system. By following optimized protocols and being mindful of potential pitfalls such as phototoxicity, this compound can be a valuable addition to the molecular imaging toolkit.

References

An In-depth Technical Guide to the Applications of Rhodamine B PEG2-NH2 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhodamine B PEG2-NH2, a versatile fluorescent probe, and its applications in fluorescence microscopy. We delve into its core properties, offer detailed experimental protocols for its use, and present quantitative data to inform experimental design. Furthermore, we illustrate key experimental workflows and signaling pathways using diagrams to facilitate a deeper understanding of its utility in cellular and molecular research.

Core Properties of this compound

This compound is a fluorescent dye conjugate that combines the bright photophysical properties of Rhodamine B with the benefits of a short polyethylene glycol (PEG) linker and a reactive primary amine group. This unique structure makes it a valuable tool for labeling and tracking biomolecules in a variety of fluorescence microscopy applications.

The Rhodamine B fluorophore provides strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence, which is often advantageous for minimizing background autofluorescence from cells and tissues.[1] The PEG linker enhances water solubility and reduces steric hindrance when conjugating the dye to biomolecules.[] The terminal primary amine (-NH2) group allows for straightforward covalent attachment to a wide range of molecules, including proteins, peptides, and nanoparticles, through common bioconjugation chemistries.[1][3]

Photophysical Characteristics

The fluorescence properties of Rhodamine B and its derivatives are crucial for their application in microscopy. Below is a summary of key photophysical parameters. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.[1]

| Property | Value | Solvent/Condition | Reference(s) |

| Excitation Maximum (λex) | ~570 nm | Aqueous Solution | |

| ~553 nm | Methanol | ||

| 542.8 nm | - | ||

| Emission Maximum (λem) | ~595 nm | Aqueous Solution | |

| ~627 nm | Methanol | ||

| Quantum Yield (ΦF) | 0.70 | Ethanol | |

| 0.65 | Basic Ethanol | ||

| 0.49 | Ethanol | ||

| 0.68 | 94% Ethanol | ||

| 0.96 | Reference standard in Ethanol | ||

| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | at 542.8 nm |

Structural Features

The key structural components of this compound contribute to its functionality:

-

Rhodamine B Core: A xanthene-based fluorophore responsible for the molecule's brightness and photostability.

-

PEG2 Linker: A short, hydrophilic di-ethylene glycol spacer that improves solubility and provides flexibility, minimizing interference with the function of the labeled molecule.

-

Amine (NH2) Group: A reactive primary amine that serves as a conjugation point for covalent labeling of target molecules.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in fluorescence microscopy.

Bioconjugation: Labeling an Antibody for Immunofluorescence

This protocol describes the covalent attachment of this compound to an antibody for use in immunofluorescence staining. The primary amine on the this compound can be reacted with an activated carboxyl group on the antibody, or more commonly, the antibody's primary amines (lysine residues) can be targeted by activating the this compound. For this protocol, we will focus on the latter, more common approach using an NHS ester activation strategy.

Materials:

-

Antibody (protein A/G purified, in amine-free buffer like PBS)

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or other NHS-ester activating agent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 2-5 mg/mL.

-

Activation of this compound (to form NHS ester):

-

Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

-

Add a 1.5-fold molar excess of triethylamine or diisopropylethylamine to the solution.

-

Stir the reaction at room temperature for 4 hours in the dark to form the NHS ester. The activated dye should be used immediately.

-

-

Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the activated this compound solution to the antibody solution while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark with gentle agitation.

-

-

Purification of the Labeled Antibody:

-

Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (Sephadex G-25) with PBS (pH 7.4) as the mobile phase.

-

Collect the fractions. The first colored fractions will contain the labeled antibody, while the later fractions will contain the unconjugated dye.

-

Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~570 nm (for Rhodamine B).

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 570 nm and using the respective extinction coefficients.

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

-

Live-Cell Imaging: Tracking Labeled Peptides

This protocol outlines the use of this compound-labeled peptides for live-cell imaging to study cellular uptake and localization.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

This compound labeled peptide

-

Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements)

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

-

Confocal or widefield fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells on imaging-compatible dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Peptide Labeling: Synthesize or purchase the peptide of interest conjugated to this compound.

-

Cell Treatment:

-

Prepare a stock solution of the labeled peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed live-cell imaging medium.

-

Remove the culture medium from the cells and replace it with the medium containing the labeled peptide.

-

-

Incubation: Incubate the cells with the labeled peptide for the desired time period (e.g., 30 minutes to several hours) in a cell culture incubator.

-

Washing (Optional but Recommended): To reduce background fluorescence from unbound peptide, gently wash the cells two to three times with pre-warmed live-cell imaging medium or PBS.

-

Nuclear Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for 10-15 minutes.

-

Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Use a laser line or filter set appropriate for Rhodamine B (e.g., 561 nm laser for excitation and a 580-650 nm emission filter).

-

Acquire images using appropriate settings for laser power, exposure time, and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

For time-lapse imaging, acquire images at regular intervals.

-

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental processes and biological pathways where this compound can be applied.

Workflow for Antibody Labeling and Immunofluorescence

Caption: Workflow for antibody conjugation with this compound and its use in immunofluorescence.

Tracking Nanoparticle Uptake via Endocytosis

References

Rhodamine B PEG2-NH2 as a Fluorescent Tracer in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhodamine B PEG2-NH2, a versatile fluorescent tracer for biological systems. This document details its core properties, provides established experimental protocols for its use, and visualizes relevant biological pathways and workflows.

Core Properties of this compound

This compound is a derivative of the bright and photostable rhodamine B dye, modified with a short polyethylene glycol (PEG) linker and a terminal amine group (NH2). This modification enhances its utility in biological applications by improving water solubility and providing a reactive handle for conjugation to biomolecules and nanoparticles. Its primary application lies in fluorescence microscopy, flow cytometry, and other fluorescence-based analytical techniques to trace and quantify biological processes.[][2]

Physicochemical and Photophysical Properties

The key characteristics of this compound are summarized in the table below. These properties are crucial for designing and optimizing fluorescence imaging experiments.

| Property | Value | Reference |

| Chemical Formula | Varies with PEG length | N/A |

| Appearance | Pink or dark red solid | [3] |

| Solubility | Soluble in aqueous solutions and most organic solvents | [3] |

| Excitation Maximum (λex) | ~570 nm | [3] |

| Emission Maximum (λem) | ~595 nm | |

| Purity | ≥95% | |

| Storage Conditions | Store at -5°C to -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles. |

Key Applications in Biological Systems

This compound is extensively used as a fluorescent tracer in various biological research areas, including:

-

Cell and Tissue Staining: Its bright fluorescence and good cell permeability make it suitable for labeling and visualizing cellular structures.

-

Nanoparticle Tracking: The amine group allows for easy conjugation to nanoparticles, enabling the study of their uptake, intracellular trafficking, and biodistribution.

-

Drug Delivery Studies: By labeling drug carriers, it facilitates the investigation of drug release and targeting mechanisms.

-

Biomarker Detection: When conjugated to antibodies or other targeting ligands, it can be used to detect and quantify specific biomarkers.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Live-Cell Imaging for Nanoparticle Uptake and Trafficking

This protocol describes the use of this compound-labeled nanoparticles to visualize their endocytosis and subsequent intracellular pathway in a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound-labeled nanoparticles (e.g., PLGA nanoparticles)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HeLa cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging (e.g., 1 x 10^5 cells/well in a 24-well plate). Culture overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Nanoparticle Incubation: Prepare a working solution of this compound-labeled nanoparticles in complete cell culture medium at the desired concentration (e.g., 50-100 µg/mL, this should be optimized). Remove the old medium from the cells and add the nanoparticle-containing medium.

-

Incubation: Incubate the cells with the nanoparticles for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) at 37°C to observe the dynamics of uptake and trafficking.

-

Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters for DAPI (excitation ~358 nm, emission ~461 nm) and Rhodamine B (excitation ~570 nm, emission ~595 nm). Acquire z-stack images to analyze the intracellular localization of the nanoparticles.

Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxicity of this compound or nanoparticles labeled with it.

Materials:

-

HeLa cells (or other cell line of interest)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound or labeled nanoparticles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound or the labeled nanoparticles in the cell culture medium. Replace the medium in the wells with 100 µL of the treatment solutions. Include a control group with medium only.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the use of this compound.

Experimental Workflow for Nanoparticle Tracking

Caption: Workflow for tracking nanoparticle uptake using this compound.

Cellular Uptake via Endocytosis Pathway

Caption: General pathway of nanoparticle endocytosis and intracellular trafficking.

Logic Diagram for Cytotoxicity Assessment

Caption: Workflow for assessing cell viability using the MTT assay.

This guide provides a foundational understanding and practical protocols for utilizing this compound as a fluorescent tracer. Researchers are encouraged to optimize the provided protocols for their specific cell types, nanoparticle systems, and imaging equipment to achieve the best results.

References

The Role of the PEG Linker in Rhodamine B PEG2-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the polyethylene glycol (PEG) linker in the fluorescent probe Rhodamine B PEG2-NH2. Understanding the properties and advantages conferred by the PEG spacer is essential for the effective design and execution of experiments in bioconjugation, cellular imaging, and drug delivery.

Core Concepts: The Structure and Function of this compound

This compound is a fluorescent labeling reagent that consists of three key components: the Rhodamine B fluorophore, a short polyethylene glycol (PEG) linker, and a terminal amine group (-NH2). The Rhodamine B moiety provides the bright red fluorescence, while the amine group serves as a reactive handle for covalent attachment to various biomolecules and surfaces. The PEG linker, a flexible chain of repeating ethylene oxide units, is not merely a spacer but a critical determinant of the probe's overall performance.

The "PEG2" designation indicates a short PEG chain, typically consisting of two ethylene glycol units. This linker physically separates the fluorescent dye from the molecule it is attached to, which is crucial for maintaining the dye's fluorescence properties and the function of the labeled molecule.[1]

Key Advantages of the PEG Linker

The incorporation of a PEG linker into fluorescent probes like this compound offers several significant advantages over traditional alkyl linkers. These benefits are critical for the success of many biological applications.[1][2]

-

Improved Hydrophilicity and Solubility: PEG is highly soluble in aqueous environments.[3][4] This property is transferred to the entire conjugate, enhancing the water solubility of labeled proteins, peptides, or other biomolecules that might otherwise be prone to aggregation. This is particularly beneficial when working with hydrophobic molecules.

-

Reduced Non-Specific Binding and Aggregation: The PEG chain creates a hydrophilic shield around the fluorophore and the conjugated molecule. This "stealth" effect minimizes non-specific interactions with proteins and cell membranes, leading to lower background signals and improved signal-to-noise ratios in imaging applications.

-

Enhanced Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. By masking the labeled molecule from the immune system, PEGylation can reduce the likelihood of an immune response, which is particularly important for in vivo applications.

-

Increased Stability and Circulation Time: In the context of drug delivery and in vivo imaging, PEGylation can protect the conjugate from enzymatic degradation and increase its hydrodynamic size. This leads to a longer circulation half-life by reducing renal clearance.

-

Flexible Spacer for Maintained Functionality: The PEG linker provides a flexible spacer between the dye and the target molecule. This separation is crucial to prevent quenching of the fluorophore and to ensure that the biological activity of the labeled molecule is not compromised by steric hindrance from the bulky dye.

Quantitative Data Summary

The following table summarizes the key quantitative properties of a typical this compound conjugate. Note that the exact molecular weight will vary depending on the specific length of the PEG linker used by the manufacturer.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~544 - 570 nm | |

| Emission Wavelength (λem) | ~576 - 595 nm | |

| Purity | ≥95% | |

| Reactive Group | Primary Amine (-NH2) | |

| Storage Conditions | -20°C, protect from light |

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol outlines a general procedure for conjugating this compound to a protein via its primary amine groups. The specific reaction conditions may need to be optimized for the particular protein of interest.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Amine-reactive crosslinker (e.g., a homobifunctional NHS-ester crosslinker like DSS or a carboxyl-reactive crosslinker like EDC in the presence of NHS)

-

Quenching reagent (e.g., Tris or hydroxylamine)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Crosslinker Activation (if using EDC/NHS): If labeling carboxyl groups on the protein, pre-activate the protein with EDC and NHS according to the manufacturer's protocol.

-

Conjugation Reaction: Add the amine-reactive crosslinker (if labeling protein amines) or the activated protein to a solution of this compound. The molar ratio of dye to protein will need to be optimized but a starting point of 10:1 is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted crosslinker or activated groups.

-

Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the Rhodamine B at their respective absorbance maxima.

Visualizing Experimental Workflows

Bioconjugation Workflow

Caption: Workflow for protein labeling with this compound.

Cellular Imaging Workflow

Caption: General workflow for cellular imaging experiments.

Signaling Pathway Visualization

While this compound is a tool for visualizing biological processes rather than a participant in signaling pathways, it can be used to track molecules involved in such pathways. For example, if a protein involved in a specific signaling cascade is labeled with this compound, its localization and trafficking can be monitored.

Hypothetical Pathway Tracking

Caption: Tracking a labeled ligand through a receptor-mediated pathway.

References

An In-depth Technical Guide to the Safety and Handling of Rhodamine B PEG2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Rhodamine B PEG2-NH2, a fluorescent-labeled polyethylene glycol (PEG) derivative commonly utilized in bioconjugation, drug delivery systems, and as a tracer in biological research.[1] Due to the limited availability of specific safety data for this compound, this guide synthesizes information from the parent compound, Rhodamine B, and related PEGylated molecules to provide a thorough understanding of the potential hazards and recommended safety protocols.

Hazard Identification and Classification

Rhodamine B, the core fluorescent component of this molecule, is classified as harmful if swallowed and can cause serious eye damage.[2][3] It is also considered harmful to aquatic life with long-lasting effects.[2] While the addition of a short PEG chain (PEG2) and an amine group may alter the toxicological profile, it is prudent to handle this compound with the same level of caution as the parent compound until specific data becomes available.

GHS Hazard Statements for Rhodamine B:

-

H302: Harmful if swallowed[2]

-

H318: Causes serious eye damage

-

H412: Harmful to aquatic life with long lasting effects

Toxicological Data Summary

Table 1: Summary of Toxicological Data for Rhodamine B

| Endpoint | Test Species | Route of Administration | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 500 mg/kg | |

| Dermal Irritation | Rabbit | Dermal | No skin irritation | |

| Ocular Irritation | Rabbit | Ocular | Severe eye irritation | |

| Aquatic Toxicity (LC50, 48h) | Cyprinodon variegatus (Sheepshead minnow) | - | 83.9 mg/L | |

| Aquatic Toxicity (EC50, 48h) | Daphnia magna | - | 22.9 mg/L |

Experimental Protocols for Safety Assessment

To facilitate the safety assessment of this compound or similar compounds, the following are detailed methodologies for key toxicological endpoints.

This protocol is adapted from standard MTT assay procedures and is designed to determine the concentration at which a substance exhibits cytotoxicity to a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

This protocol provides a method for assessing the skin irritation potential of a chemical using a reconstructed human epidermis model.

Principle: The test chemical is applied topically to a three-dimensional human epidermis model. The irritation potential is determined by the relative cell viability of the exposed tissue compared to a negative control.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated according to the manufacturer's instructions.

-

Test Chemical Application: Apply 25 µL of the test chemical (or 25 mg if solid) directly to the surface of the epidermis. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are also applied to separate tissues.

-

Exposure and Incubation: The tissues are exposed to the test chemical for 60 minutes at room temperature. Following exposure, the tissues are thoroughly rinsed with PBS.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for 42 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment (MTT Assay): After the post-incubation period, the tissues are transferred to an MTT solution (1 mg/mL) and incubated for 3 hours. The formazan is then extracted using isopropanol.

-

Absorbance Measurement: The absorbance of the extracted formazan is measured at 570 nm.

-

Classification: A test substance is identified as an irritant if the mean relative viability of three individual tissues is reduced to ≤ 50% of the mean viability of the negative controls.

This protocol is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Principle: The test method utilizes a reconstructed human cornea-like epithelium (RhCE) model. The eye irritation potential is assessed by measuring the cytotoxicity of the test chemical after a short-term exposure.

Methodology:

-

Tissue Preparation: RhCE tissues are pre-incubated as per the manufacturer's guidelines.

-

Test Chemical Application: Apply 30 µL of the liquid test chemical or 30 mg of the solid test chemical to the surface of the cornea-like epithelium. Negative and positive controls are included.

-

Exposure and Rinsing: The tissues are exposed for 30 minutes at 37°C. After exposure, the tissues are rinsed extensively with a buffered salt solution.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for 2 hours at 37°C.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, tissue viability is determined using the MTT assay.

-

Interpretation: A chemical is identified as not requiring classification for eye irritation or serious eye damage if the mean relative tissue viability is > 60%.

Handling and Safety Precautions

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

-

Eye Protection: Chemical safety goggles should be worn at all times.

-

Skin Protection: A lab coat and nitrile gloves are mandatory to prevent skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

In the event of a spill, the following procedures should be followed:

-

Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). The contaminated absorbent should then be collected in a sealed container for disposal. The spill area should be decontaminated. A study has shown that a solution of 15% hydrogen peroxide, 3.5% boric acid, and 0.4% ferrous sulfate heptahydrate can be effective for the decontamination of Rhodamine B.

-

Major Spills: In the case of a large spill, evacuate the area immediately and contact the institution's environmental health and safety office.

This compound and any materials contaminated with it should be treated as hazardous chemical waste.

-

Collect all waste in a clearly labeled, sealed container.

-

Do not dispose of this material down the drain or in the regular trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

This technical guide provides a framework for the safe handling and use of this compound. It is imperative that researchers consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work with this compound. As more specific toxicological data for this compound becomes available, this guidance should be updated accordingly.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Function of the Amine Group on Rhodamine B PEG2-NH2

This technical guide provides a comprehensive overview of the this compound molecule, with a specific focus on the critical function of its terminal primary amine group. This molecule is a versatile tool in various research and development fields, including bioconjugation, fluorescence microscopy, and the development of targeted therapeutics like PROTACs.[1][2] Understanding the role of each component—the Rhodamine B fluorophore, the polyethylene glycol (PEG) linker, and the amine functional group—is essential for its effective application.

Molecular Components and Their Roles

This compound is a heterobifunctional molecule comprised of three key parts: a fluorescent dye, a spacer, and a reactive functional group.

-

Rhodamine B (RhB): The Fluorophore Core Rhodamine B is a well-characterized xanthene dye known for its exceptional brightness, high quantum yield, and photostability.[3] It serves as the reporter component of the molecule, emitting a strong orange-red fluorescence that is readily detectable.[4] Its fluorescence intensity can be influenced by environmental factors such as pH and temperature.[5] Rhodamine B is widely used in biotechnology applications including fluorescence microscopy, flow cytometry, and ELISA.

-

Polyethylene Glycol (PEG2): The Spacer Linker The molecule incorporates a short, two-unit polyethylene glycol (PEG) linker. PEGylation, the process of attaching PEG chains, offers several significant advantages in bioconjugation:

-

Enhanced Solubility : The PEG linker increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.

-

Reduced Steric Hindrance : It acts as a flexible spacer, creating physical distance between the bulky Rhodamine B dye and the target molecule. This separation is crucial for preserving the biological activity and function of the conjugated protein or peptide.

-

Minimized Non-Specific Interactions : PEG chains can shield the fluorophore, reducing non-specific binding to other biomolecules and surfaces, which in turn lowers background signal in imaging applications.

-

-

Amine Group (-NH2): The Reactive Handle The terminal primary amine group is the most critical component for the molecule's function as a labeling reagent. It serves as a versatile and reactive "handle" for covalently attaching the Rhodamine B PEG2 moiety to a wide range of target molecules, materials, and surfaces.

Core Function: The Amine Group in Bioconjugation

The primary function of the amine group on this compound is to participate in nucleophilic substitution or addition reactions, enabling the formation of stable, covalent bonds. Primary amines are common targets in bioconjugation because they readily react with a variety of electrophilic functional groups under mild aqueous conditions.

Common Conjugation Chemistry: Reaction with NHS Esters

The most prevalent application involves the reaction of the amine group with an N-hydroxysuccinimide (NHS) ester. NHS esters are among the most common amine-reactive chemical groups used for labeling proteins and other biomolecules. The reaction proceeds efficiently at a physiological to slightly alkaline pH (7-9) to form a stable and irreversible amide bond, releasing NHS as a byproduct.

This chemistry is frequently used to label proteins, antibodies, and peptides, which possess primary amines on the N-terminus of their polypeptide chains and on the side chains of lysine residues.

References

A Technical Guide to the Nanotechnological Applications of Rhodamine B PEG2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine B PEG2-NH2, a fluorescent molecule combining the bright photophysical properties of Rhodamine B with the biocompatibility and functionality of a polyethylene glycol (PEG) linker terminated by an amine group, has emerged as a critical tool in the advancement of nanotechnology. This technical guide provides an in-depth exploration of the core applications of this compound, focusing on its use in nanoparticle functionalization, bioimaging, and drug delivery. Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and pathways are presented to equip researchers with the practical knowledge required to leverage this versatile molecule in their work.

Introduction

The convergence of nanotechnology and biomedical sciences has created a demand for molecular tools that can bridge the gap between synthetic nanomaterials and biological systems. This compound is one such molecule, offering a unique combination of features that make it invaluable for a range of nanotechnological applications. The Rhodamine B component provides a strong and stable fluorescence signal, enabling sensitive and high-resolution imaging. The PEG linker enhances water solubility, reduces non-specific protein adsorption, and can prolong circulation times in vivo. The terminal amine group (NH2) provides a reactive handle for covalent conjugation to a wide variety of nanoparticle surfaces. This guide will delve into the properties, synthesis, and diverse applications of this compound in the realm of nanotechnology.

Physicochemical Properties and Characterization

This compound is a heterobifunctional molecule with a distinct set of properties that are crucial for its function in nanobiotechnology.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| Appearance | Pink or dark red solid | [1] |

| Molecular Weight | Varies depending on the PEG chain length (e.g., 500 Da, 1000 Da, 2000 Da, 5000 Da) | Custom |

| Solubility | Soluble in aqueous solutions and most organic solvents | [1] |

| Maximum Absorption (λ_abs_) | ~570 nm | Custom |

| Maximum Emission (λ_em_) | ~595 nm | Custom |

| Quantum Yield (in water) | ~0.31 | [2] |

| Reactive Group | Primary Amine (-NH2) | Custom |

| Storage Conditions | -20°C, desiccated, protected from light | [1] |

Core Applications in Nanotechnology

The unique properties of this compound make it a versatile tool for a variety of applications at the nano-bio interface.

Nanoparticle Functionalization

The terminal amine group of this compound allows for its covalent attachment to the surface of various nanoparticles, including polymeric nanoparticles, gold nanoparticles, and silica nanoparticles. This functionalization serves two primary purposes: it imparts fluorescence to the nanoparticles for tracking and imaging, and the PEG linker provides a hydrophilic shell that enhances their stability and biocompatibility.

Bioimaging and Cellular Tracking

Once conjugated to nanoparticles, the strong fluorescence of Rhodamine B enables the visualization and tracking of these nanoparticles in biological systems. This is crucial for studying nanoparticle biodistribution, cellular uptake, and intracellular trafficking. Both in vitro and in vivo imaging studies can be performed to monitor the fate of the nanoparticles and their payloads.

Drug Delivery Systems

This compound-functionalized nanoparticles are extensively used as platforms for drug delivery. The fluorescent tag allows for the real-time monitoring of the delivery vehicle, providing valuable information on its accumulation at the target site (e.g., a tumor) and its uptake by target cells. The PEG linker can also help to prolong the circulation time of the drug-loaded nanoparticles, increasing the likelihood of them reaching their target.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Covalent Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes a common method for attaching amine-containing molecules to nanoparticles with carboxyl groups on their surface.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES buffer, pH 5.0-6.0

-

Conjugation Buffer: PBS or HEPES buffer, pH 7.0-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween 20

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC to the nanoparticle suspension to a final concentration of 10 mM.

-

Immediately add NHS (or Sulfo-NHS) to a final concentration of 20 mM.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Activation Reagents:

-

Centrifuge the activated nanoparticles (e.g., 10,000 x g for 15 minutes for 100 nm particles).

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in Conjugation Buffer.

-

Repeat the centrifugation and resuspension step twice to ensure complete removal of unreacted EDC and NHS.

-

-

Conjugation with this compound:

-

Dissolve this compound in Conjugation Buffer to a concentration of 1-5 mg/mL.

-

Add the this compound solution to the activated nanoparticle suspension. The molar ratio of this compound to nanoparticles will need to be optimized for your specific application.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of Unreacted NHS Esters:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM.

-

Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters.

-

-

Purification of Conjugated Nanoparticles:

-

Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

-

Remove the supernatant containing unreacted this compound and quenching reagents.

-

Resuspend the nanoparticle pellet in Washing Buffer.

-

Repeat the centrifugation and resuspension steps three times.

-

-

Final Resuspension and Storage: Resuspend the purified this compound-conjugated nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C, protected from light.

Protocol for In Vitro Cellular Uptake and Imaging

This protocol outlines a general procedure for visualizing the uptake of this compound-labeled nanoparticles by cultured cells using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound-conjugated nanoparticles

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Nanoparticle Incubation:

-

Dilute the this compound-conjugated nanoparticles in complete cell culture medium to the desired final concentration.

-

Remove the old medium from the cells and replace it with the nanoparticle-containing medium.

-

Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove any non-internalized nanoparticles.

-

-

Fixation:

-

Fix the cells by incubating them with 4% PFA solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI staining solution for 5-10 minutes at room temperature to stain the nuclei.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue channel) and Rhodamine B (red channel).

-

Data Presentation

Quantitative data from studies utilizing Rhodamine B-labeled nanoparticles are summarized below.

Table 2: Characterization of Rhodamine B-Labeled PLGA-PEG Nanoparticles [3]

| Parameter | Unloaded Nanoparticles | Rhodamine B-Loaded Nanoparticles |

| Mean Diameter (nm) | 155.3 ± 1.2 | 160.1 ± 2.5 |

| Polydispersity Index (PDI) | 0.11 ± 0.01 | 0.12 ± 0.02 |

| Zeta Potential (mV) | -18.3 ± 0.9 | -17.5 ± 1.1 |

| PEG Surface Density (PEG/100 nm²) | 1.8 ± 0.1 | 1.7 ± 0.2 |

Table 3: Encapsulation Efficiency and Drug Loading of Nanoparticles

| Nanoparticle Type | Fluorescent Marker/Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Source(s) |

| PLGA | Rhodamine B | ~40% | Not Reported | |

| PEG-g-PLA | Rhodamine B | 10-68% | 0.024-0.17% | |

| PEG-coated Magnetic Nanoparticles | Doxorubicin | 38.8-68.8% | Not Reported |

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the application of this compound in nanotechnology.

Conclusion and Future Perspectives

This compound has proven to be an indispensable tool in the field of nanotechnology, enabling significant advancements in bioimaging, drug delivery, and diagnostics. Its well-defined chemical structure and reliable performance have made it a popular choice for researchers seeking to fluorescently label and track nanoparticles in complex biological environments. The detailed protocols and data presented in this guide offer a practical resource for the effective implementation of this molecule in various research settings.

Future developments in this area may focus on the synthesis of this compound derivatives with even greater photostability and quantum yields. Furthermore, the integration of this fluorescent tag into more complex, multifunctional nanoparticle systems for theranostics—combining therapeutic and diagnostic capabilities—is a promising avenue of research. As our understanding of nano-bio interactions continues to grow, the role of versatile molecular probes like this compound will undoubtedly become even more critical in the development of the next generation of nanomedicines.

References

The Synthesis and Application of Rhodamine B PEG2-NH2 in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The incorporation of fluorescent dyes, such as Rhodamine B, into PROTAC design through linkers like Rhodamine B PEG2-NH2, provides a powerful tool for researchers. These fluorescent PROTACs enable direct visualization of cellular uptake, subcellular localization, and engagement with the target protein, facilitating a deeper understanding of their mechanism of action and optimization of their therapeutic potential. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of PROTACs utilizing the this compound linker.

Core Concepts: The PROTAC Mechanism of Action

The fundamental principle of PROTAC technology is to induce the degradation of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway below.

Physicochemical Properties of this compound

This compound is a bifunctional molecule that combines the fluorescent properties of Rhodamine B with a polyethylene glycol (PEG) linker terminating in a primary amine. This structure allows for its covalent attachment to PROTAC components while enabling fluorescent tracking.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₀ClN₃O₄ | [1] |

| Molecular Weight | 566.13 g/mol | [1] |

| Appearance | Light brown to yellow solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Excitation Maximum | ~570 nm | |

| Emission Maximum | ~595 nm | |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Synthesis of a Rhodamine B-Labeled PROTAC: A Representative Protocol

The synthesis of a fluorescent PROTAC involves the coupling of three key components: a warhead that binds the protein of interest (POI), an E3 ligase ligand, and the this compound linker. The following is a representative protocol for the synthesis of an amide-linked PROTAC.

Workflow for Fluorescent PROTAC Synthesis

Experimental Protocol:

Step 1: Coupling of Warhead to this compound

-

Dissolution: Dissolve the warhead containing a carboxylic acid functional group (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Reaction: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker intermediate.

Step 2: Coupling of the Intermediate to the E3 Ligase Ligand

-

Dissolution: Dissolve the purified warhead-linker intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) (1.1 eq) in anhydrous DMF under an inert atmosphere.

-

Activation and Reaction: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature. Monitor the reaction by LC-MS until completion (typically 2-4 hours).

-

Work-up and Final Purification: Perform an aqueous work-up as described in Step 1. Purify the final fluorescent PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation of Fluorescent PROTACs

A comprehensive evaluation of a fluorescent PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.

Experimental Workflow for PROTAC Evaluation

References

Methodological & Application

Application Note: Protocol for Labeling Antibodies with Amine-Reactive Rhodamine B-PEG

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a detailed protocol for the fluorescent labeling of antibodies.

Introduction: Fluorescently labeled antibodies are indispensable tools in a wide array of biological assays, including flow cytometry, immunofluorescence microscopy, and immunoassays. This protocol provides a detailed methodology for the covalent conjugation of an amine-reactive Rhodamine B-PEG derivative to an antibody. The procedure utilizes an N-hydroxysuccinimide (NHS) ester of Rhodamine B-PEG, which efficiently reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) on the antibody to form stable amide bonds.[][2][3] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the dye and can reduce steric hindrance, potentially preserving antibody function.[4][5] The reaction is typically performed in a slightly alkaline buffer to ensure the primary amines are deprotonated and thus reactive. Subsequent purification removes any unconjugated dye, yielding a purified, fluorescently labeled antibody ready for use.

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities. For instance, IgM antibodies may require a higher molar ratio of dye due to their tendency to denature at alkaline pH, necessitating labeling at a more neutral pH where the reaction is less efficient.

1. Materials and Reagents:

-

Purified Antibody (in amine-free buffer, e.g., PBS)

-

Rhodamine B-PEG-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS is suitable). Alternatively, 0.1 M sodium bicarbonate or borate buffer, pH 8.3-9.0 can be used for more efficient labeling of IgG antibodies.

-

Purification/Desalting Column: (e.g., Sephadex G-25)

-

Spectrophotometer

2. Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL.

-

The antibody must be in an amine-free buffer. Buffers containing Tris or glycine will interfere with the labeling reaction as they contain primary amines.

-

If the antibody buffer contains amines, perform a buffer exchange into the Conjugation Buffer using dialysis or a desalting column.

3. Preparation of Rhodamine B-PEG-NHS Stock Solution:

Note: The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Prepare the dye solution immediately before use and do not store it for future use.

-

Allow the vial of Rhodamine B-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the Rhodamine B-PEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure the dye is completely dissolved.

4. Antibody Conjugation Reaction:

-

Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point for optimization.

-

Calculation Example: For 1 mg of a 150 kDa IgG antibody, you have 6.67 nmol of antibody. To achieve a 15-fold molar excess, you would need approximately 100 nmol of the dye. The required volume will depend on the molecular weight of the specific Rhodamine B-PEG-NHS reagent used.

-

-

Add the calculated volume of the Rhodamine B-PEG-NHS stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

5. Purification of the Labeled Antibody:

-

Following incubation, remove the unreacted dye and byproducts (N-hydroxysuccinimide) using a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The labeled antibody will be in the first colored fractions to elute. Unconjugated dye will elute later.

-

Combine the fractions containing the purified, labeled antibody.

6. Characterization and Storage:

-

Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Rhodamine B (~552 nm). The specific formula will require the extinction coefficients of the antibody at 280 nm, the dye at its absorption maximum, and a correction factor for the dye's absorbance at 280 nm. An optimal DOL is typically between 2 and 4 for IgG antibodies.

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the intended application) and store in single-use aliquots at -20°C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol. These values may require optimization depending on the specific antibody and dye used.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of Dye:Ab | 10:1 to 20:1 (for IgG) | May need to be optimized. Over-labeling can lead to precipitation and loss of antibody function. |

| Conjugation Buffer pH | 7.2 - 9.0 | pH 8.3-9.0 is more efficient for IgG, but a lower pH (7.2-7.5) is recommended for sensitive antibodies like IgM. |

| Reaction Time | 1 - 2 hours | Incubation at room temperature. |

| Dye Stock Concentration | 10 mg/mL in DMSO/DMF | Prepare fresh immediately before use. |

| Optimal Degree of Labeling | 2 - 4 | A higher degree of labeling does not necessarily improve the signal due to potential fluorescence quenching. |

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the chemical reaction and the experimental workflow for the antibody labeling protocol.

Caption: Chemical reaction between an antibody's primary amine and Rhodamine-PEG-NHS.

References